3-Heptanone, oxime 3-Heptanone, oxime
Brand Name: Vulcanchem
CAS No.:
VCID: VC14270098
InChI: InChI=1S/C7H15NO/c1-3-5-6-7(4-2)8-9/h9H,3-6H2,1-2H3
SMILES:
Molecular Formula: C7H15NO
Molecular Weight: 129.20 g/mol

3-Heptanone, oxime

CAS No.:

Cat. No.: VC14270098

Molecular Formula: C7H15NO

Molecular Weight: 129.20 g/mol

* For research use only. Not for human or veterinary use.

3-Heptanone, oxime -

Specification

Molecular Formula C7H15NO
Molecular Weight 129.20 g/mol
IUPAC Name N-heptan-3-ylidenehydroxylamine
Standard InChI InChI=1S/C7H15NO/c1-3-5-6-7(4-2)8-9/h9H,3-6H2,1-2H3
Standard InChI Key VRCWWHOADHLWNC-UHFFFAOYSA-N
Canonical SMILES CCCCC(=NO)CC

Introduction

Structural and Molecular Characteristics

3-Heptanone, oxime belongs to the oxime class of compounds, characterized by the general structure R1R2C=NOH\text{R}_1\text{R}_2\text{C=NOH}, where R1\text{R}_1 and R2\text{R}_2 are alkyl groups. In this case, R1\text{R}_1 is a propyl group (CH2CH2CH3-\text{CH}_2\text{CH}_2\text{CH}_3) and R2\text{R}_2 is a butyl group (CH2CH2CH2CH3-\text{CH}_2\text{CH}_2\text{CH}_2\text{CH}_3), resulting from the oximation of 3-heptanone. The compound’s linear aliphatic chain influences its physical properties, such as solubility in organic solvents like acetonitrile and dichloroethane, which are commonly employed in its synthesis .

Synthesis and Reaction Mechanisms

Direct Oximation of 3-Heptanone

The primary synthesis route involves the nucleophilic addition of hydroxylamine (NH2OH\text{NH}_2\text{OH}) to 3-heptanone. This reaction typically proceeds under mild acidic or neutral conditions, with the carbonyl group of the ketone attacking the nucleophilic amine group of hydroxylamine. The general mechanism is as follows:

CH3(CH2)4COCH3+NH2OHCH3(CH2)4C(NOH)CH3+H2O\text{CH}_3(\text{CH}_2)_4\text{COCH}_3 + \text{NH}_2\text{OH} \rightarrow \text{CH}_3(\text{CH}_2)_4\text{C(NOH)CH}_3 + \text{H}_2\text{O}

Reaction conditions often utilize hydroxylamine hydrochloride (NH2OH\cdotpHCl\text{NH}_2\text{OH·HCl}) in the presence of a base such as sodium acetate to buffer the solution. Solvents like ethanol or tetrahydrofuran (THF) facilitate the reaction, which is typically conducted at room temperature or under mild heating (50–80°C) .

Industrial and Research Applications

Organic Synthesis Intermediate

3-Heptanone, oxime’s primary application lies in its role as a precursor in reductive amination and Beckmann rearrangement reactions. For instance, reductive amination with sodium triacetoxyborohydride (NaBH(OAc)3\text{NaBH(OAc)}_3) can convert oximes to secondary amines, a process critical in pharmaceutical synthesis . The compound’s stability in acidic environments makes it suitable for multi-step syntheses involving acid-sensitive functional groups .

Flavoring and Fragrance Industry

Structural analogs of 3-heptanone, oxime, such as 5-methyl-3-heptanone oxime (CAS No. 22457-23-4), are employed in flavoring agents due to their mild, green odor profiles . While direct evidence for 3-heptanone, oxime’s use in fragrances is limited, its similarity to validated compounds suggests potential applications in this sector .

Comparative Analysis with Structural Analogs

The table below highlights key structural analogs of 3-heptanone, oxime and their distinguishing features:

Compound NameMolecular FormulaUnique Properties
5-Methyl-3-heptanone oximeC8H17NO\text{C}_8\text{H}_{17}\text{NO}Additional methyl group; used in flavoring
Cyclohexanone, oximeC6H11NO\text{C}_6\text{H}_{11}\text{NO}Cyclic structure; enhanced thermal stability
4-Heptanone, oximeC7H15NO\text{C}_7\text{H}_{15}\text{NO}Structural isomer; altered reactivity

The linear chain of 3-heptanone, oxime provides distinct advantages in reactions requiring steric accessibility, whereas cyclic analogs like cyclohexanone oxime exhibit constrained geometries that influence their reactivity .

Future Directions and Research Gaps

While existing data support the safe use of 3-heptanone, oxime in industrial settings, further studies are needed to:

  • Elucidize its photodegradation pathways under environmental conditions.

  • Explore catalytic systems for greener synthesis methods.

  • Validate its efficacy in emerging applications such as polymer stabilization or agrochemical synthesis.

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